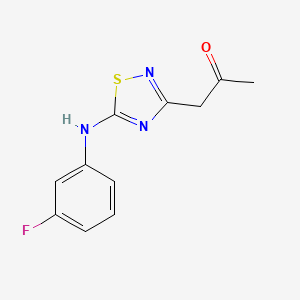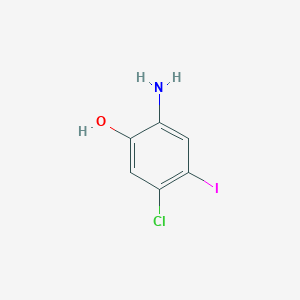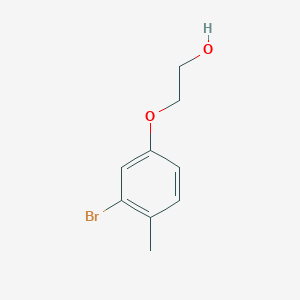
2-(3-Bromo-4-methylphenoxy)ethan-1-ol
Overview
Description
2-(3-Bromo-4-methylphenoxy)ethan-1-ol, also known as BMME, is an organic compound that is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 209-210°C and a melting point of -50°C. BMME has a variety of applications in the laboratory, including the synthesis of other compounds.
Scientific Research Applications
Synthesis of Organic Intermediates : 2-(3-Bromo-4-methylphenoxy)ethan-1-ol can be synthesized through oxidative bromination in a liquid−liquid two-phase system. This process involves oxidative bromination of a substrate protected in the para position in a two-phase system followed by deprotection involving decarboxylation. Such methods yield high selectivity and conversion ratios for producing bromophenols, which are valuable organic intermediates (Mukhopadhyay, Ananthakrishnan, & Chandalia, 1999).
Chemistry of Hindered Phenols : Hindered phenols, which include compounds like 2-(3-Bromo-4-methylphenoxy)ethan-1-ol, have been studied for their reactivity and the formation of byproducts. These compounds are known to undergo reactions that lead to the formation of various phenolic derivatives, contributing to a better understanding of their chemical behavior and potential applications in organic synthesis (Bauer & Coppinger, 1963).
Preparation of Polymers with Controlled Molecular Architecture : Research has been conducted on the preparation of polymers with controlled molecular architecture using compounds like 2-(3-Bromo-4-methylphenoxy)ethan-1-ol. This involves the convergent growth approach to topological macromolecules based on dendritic fragments. Such methods have implications for the design and synthesis of complex macromolecules with specific properties (Hawker & Fréchet, 1990).
Synthesis of Schiff Bases and Thiazolidinone Derivatives : Bromophenols like 2-(3-Bromo-4-methylphenoxy)ethan-1-ol have been used in the synthesis of Schiff bases and thiazolidinone derivatives, which have shown promising antimicrobial properties. These synthesized compounds are characterized by their spectral studies and evaluated for their biological activities (Fuloria, Fuloria, & Gupta, 2014).
properties
IUPAC Name |
2-(3-bromo-4-methylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-7-2-3-8(6-9(7)10)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCKJFVMOZWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methylphenoxy)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



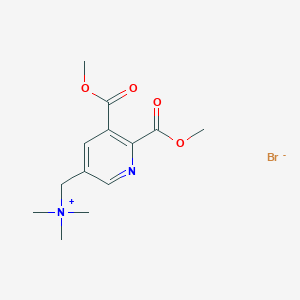
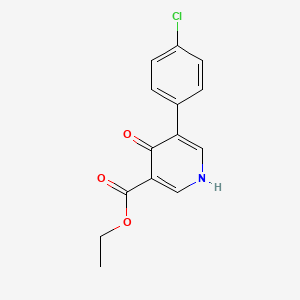
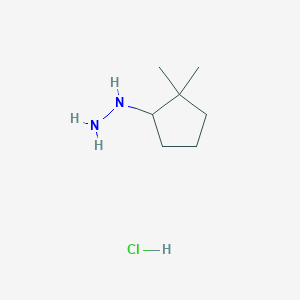
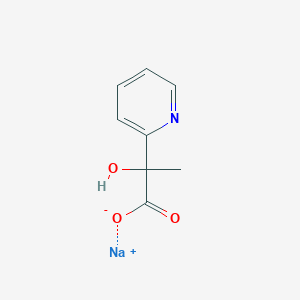
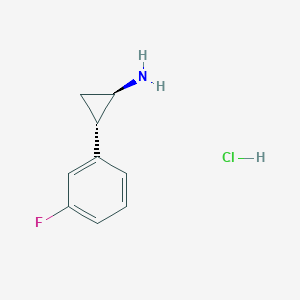
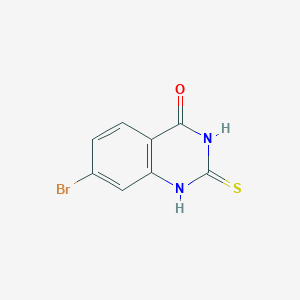
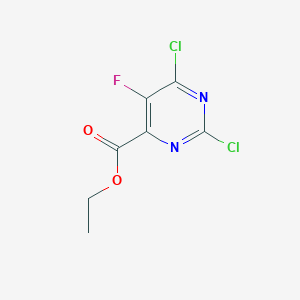
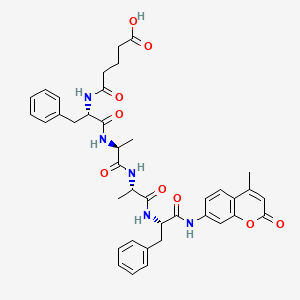
![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)
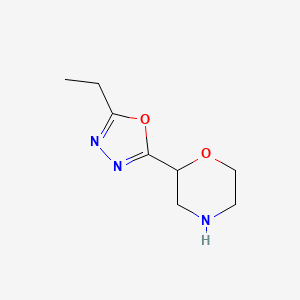
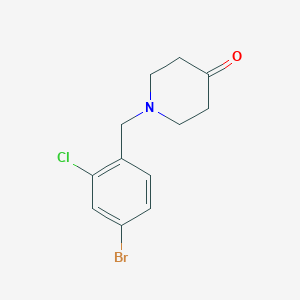
![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)
